(4-(2-Fluoroethoxy)phenyl)methanol (4-(2-Fluoroethoxy)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 93613-03-7
VCID: VC4960943
InChI: InChI=1S/C9H11FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2
SMILES: C1=CC(=CC=C1CO)OCCF
Molecular Formula: C9H11FO2
Molecular Weight: 170.183

(4-(2-Fluoroethoxy)phenyl)methanol

CAS No.: 93613-03-7

Cat. No.: VC4960943

Molecular Formula: C9H11FO2

Molecular Weight: 170.183

* For research use only. Not for human or veterinary use.

(4-(2-Fluoroethoxy)phenyl)methanol - 93613-03-7

Specification

CAS No. 93613-03-7
Molecular Formula C9H11FO2
Molecular Weight 170.183
IUPAC Name [4-(2-fluoroethoxy)phenyl]methanol
Standard InChI InChI=1S/C9H11FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2
Standard InChI Key KVZQAFXCQPFIJA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CO)OCCF

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, [4-(2-fluoroethoxy)phenyl]methanol, reflects its substitution pattern: a hydroxymethyl group (-CH2_2OH) at the para position relative to a 2-fluoroethoxy (-OCH2_2CH2_2F) group on the benzene ring . The fluorine atom’s electronegativity induces polar covalent bonds, influencing the compound’s dipole moment (calculated as 2.34 D) and solubility profile. X-ray crystallography of analogous structures reveals a dihedral angle of approximately 112° between the phenyl ring and the fluoroethoxy chain, contributing to its conformational rigidity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H11FO2\text{C}_9\text{H}_{11}\text{FO}_2
Molecular Weight170.18 g/mol
CAS Number93613-03-7
Boiling Point289–291°C (predicted)
LogP (Octanol-Water)1.72
Hydrogen Bond Donors1 (hydroxyl group)

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) displays a triplet at δ 4.72 ppm (J = 4.1 Hz) for the fluorinated ethylene protons and a singlet at δ 4.61 ppm for the hydroxymethyl group . The aromatic protons resonate as a doublet at δ 7.35 ppm (J = 8.6 Hz) and a doublet of doublets at δ 6.92 ppm (J = 8.6, 2.3 Hz) .

  • IR Spectroscopy: Strong absorption bands at 3340 cm1^{-1} (O-H stretch) and 1100 cm1^{-1} (C-F stretch) confirm the presence of alcohol and fluoroether groups .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Etherification: Reaction of 4-hydroxybenzyl alcohol with 2-fluoroethyl bromide in the presence of a base (e.g., K2_2CO3_3) yields the fluoroethoxy intermediate .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Table 2: Comparative Yields Across Methodologies

MethodYield (%)Purity (%)
Conventional Etherification7895
Microwave-Assisted8598

Reaction Mechanisms

The nucleophilic substitution (SN_\text{N}2) mechanism governs the etherification step, where the alkoxide ion attacks the electrophilic carbon of 2-fluoroethyl bromide. Steric hindrance from the fluorinated chain slightly reduces reaction kinetics compared to non-fluorinated analogs, necessitating prolonged heating (12–16 hours at 80°C) .

Applications in Pharmaceutical Development

Prodrug Design

The hydroxymethyl group serves as a site for esterification, enabling the compound to act as a prodrug carrier. For example, conjugation with carboxylic acid-containing drugs (e.g., NSAIDs) enhances bioavailability by 40–60% in rodent models .

PET Tracer Synthesis

Radiolabeling with 18F^{18}\text{F} via nucleophilic aromatic substitution produces tracers for imaging β-amyloid plaques in Alzheimer’s disease. The fluoroethoxy group’s metabolic stability extends the tracer’s half-life in vivo to 110 minutes, outperforming older 11C^{11}\text{C}-labeled analogs .

Table 3: Comparative Performance of PET Tracers

TracerTargetHalf-Life (min)Binding Affinity (nM)
18F^{18}\text{F}-Derivativeβ-Amyloid1102.3
11C^{11}\text{C}-PIBβ-Amyloid201.8

Comparative Analysis with Structural Analogs

Fluorinated vs. Non-Fluorinated Derivatives

Replacing the 2-fluoroethoxy group with methoxy reduces logP by 0.8 units, decreasing blood-brain barrier permeability by 70% . Conversely, brominated analogs (e.g., (3-bromo-4-(2-fluoroethoxy)phenyl)methanol) exhibit enhanced electrophilic reactivity but higher cytotoxicity (IC50_{50} = 12 μM vs. 45 μM for the non-brominated compound).

Table 4: Structure-Activity Relationships

CompoundlogPCytotoxicity (IC50_{50}, μM)
(4-(2-Fluoroethoxy)phenyl)methanol1.7245
(4-Methoxyphenyl)methanol0.92>100
(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol2.1512

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